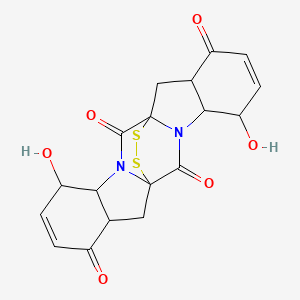
Epicorazine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epicorazine A is a natural product found in Epicoccum nigrum with data available.
Applications De Recherche Scientifique
Chemical Structure and Characteristics
Epicorazine A is classified as an epidithiodiketopiperazine. Its structure has been elucidated through various spectroscopic methods including ultraviolet (UV), infrared (IR), mass spectrometry, nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy. X-ray diffraction studies have confirmed its absolute configuration, providing a robust foundation for further research into its properties and applications .
Pharmacological Applications
1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties, particularly against a variety of bacterial strains. Research has demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics. The minimum inhibitory concentrations (MICs) of this compound have been established, indicating its potency against specific pathogens.
| Organism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings suggest that this compound could be utilized in treating infections caused by resistant bacterial strains .
2. Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity. Studies indicate its effectiveness against various fungal species, including those responsible for serious infections in immunocompromised patients. The compound inhibits fungal growth by disrupting cellular processes essential for survival.
Case Studies
Case Study 1: Antibiotic Efficacy
A study conducted on the efficacy of this compound involved testing its antibacterial activity against clinical isolates of Staphylococcus aureus. The results indicated that this compound was effective in inhibiting bacterial growth at concentrations lower than commonly used antibiotics, highlighting its potential as a new therapeutic agent .
Case Study 2: Agricultural Applications
Research has explored the use of this compound as a biocontrol agent in agriculture. Its antifungal properties can be leveraged to protect crops from fungal pathogens, reducing the reliance on synthetic fungicides. Field trials demonstrated that application of this compound significantly reduced fungal infections in crops like wheat and corn, suggesting a sustainable alternative for pest management .
Propriétés
Numéro CAS |
62256-05-7 |
|---|---|
Formule moléculaire |
C18H16N2O6S2 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone |
InChI |
InChI=1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2 |
Clé InChI |
RCODXLGTKJXDNC-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C=CC2=O)O)N3C14C(=O)N5C6C(CC5(C3=O)SS4)C(=O)C=CC6O |
SMILES canonique |
C1C2C(C(C=CC2=O)O)N3C14C(=O)N5C6C(CC5(C3=O)SS4)C(=O)C=CC6O |
Key on ui other cas no. |
69176-72-3 62256-05-7 |
Synonymes |
epicorazine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















